molecular formula C20H16ClN3O4S B611937 Zifaxaban CAS No. 1378266-98-8

Zifaxaban

Cat. No.: B611937
CAS No.: 1378266-98-8
M. Wt: 429.875
InChI Key: MXWOUAQNXIUJIN-HNNXBMFYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Zifaxaban undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Zifaxaban's applications span various fields including pharmacology, clinical medicine, and biochemistry. Key areas of research include:

  • Anticoagulation Therapy : this compound is being developed for the prevention and treatment of arterial and venous thrombosis. Preclinical studies have demonstrated its effectiveness in suppressing thrombus formation in various animal models .
  • Pharmacodynamics : Research has shown that this compound exhibits a high selectivity for Factor Xa over other serine proteases, with an IC50 value of 11.1 nM . It significantly prolongs clotting times (prothrombin time and activated partial thromboplastin time) in various species without impairing platelet aggregation .
  • Comparative Efficacy : In comparative studies, this compound has shown a trend towards less bleeding than rivaroxaban while achieving similar antithrombotic effects . This characteristic could enhance its clinical utility in managing anticoagulation therapy.

Table 1: Pharmacodynamic Properties of this compound

ParameterValue
IC50 for Factor Xa11.1 nM
Selectivity>10,000-fold
Effect on Prothrombin TimeSignificant Prolongation
Effect on Activated Partial Thromboplastin TimeSignificant Prolongation
Effect on Thrombin TimeRelatively Weak

Table 2: Efficacy in Animal Models

ModelED50 (mg/kg)Best Efficacy Time (h)
Venous Thrombosis (Rats)3.092
Arteriovenous-Shunt ThrombosisDose-dependentNot specified
Carotid Thrombosis (Rats)Dose-dependentNot specified

Case Study 1: Preclinical Evaluation

A study conducted on rats evaluated the pharmacological activity of this compound across multiple thrombosis models. The results indicated that this compound effectively inhibited thrombus formation in a dose-dependent manner, showcasing its potential as a therapeutic agent for thromboembolic diseases .

Case Study 2: Comparative Analysis with Rivaroxaban

In a comparative study assessing bleeding risk, this compound demonstrated a lower incidence of bleeding compared to rivaroxaban at equivalent antithrombotic doses. This finding suggests that this compound may offer a safer profile for patients requiring anticoagulation therapy .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to evaluate the inhibitory potency of Zifaxaban against Factor Xa (FXa) in vitro?

To assess this compound’s inhibitory potency, researchers typically use competitive binding assays with purified human FXa. The half-maximal inhibitory concentration (IC50) is determined by titrating this compound against FXa activity, measured via chromogenic substrates (e.g., S-2222). For example, this compound exhibits an IC50 of 11.1 nM for human FXa, with >10,000-fold selectivity over other serine proteases . Parallel experiments with structurally similar inhibitors (e.g., rivaroxaban) can provide comparative insights into binding kinetics .

Q. How do researchers assess the selectivity of this compound for FXa over other serine proteases?

Selectivity is evaluated by testing this compound against a panel of serine proteases (e.g., thrombin, trypsin, plasmin) under standardized conditions. Activity is quantified using fluorogenic or chromogenic substrates. For instance, this compound’s affinity for FXa is >10,000-fold higher than for other proteases, confirmed via IC50 ratios and kinetic dissociation constants (Kd) . Cross-reactivity assays should include physiological concentrations of competing enzymes to mimic in vivo conditions.

Q. What pharmacokinetic parameters are critical when designing in vivo studies for this compound?

Key parameters include oral bioavailability , plasma half-life , and time to peak efficacy . In rat models, this compound achieves maximal antithrombotic efficacy 2 hours post-administration, with an ED50 of 3.09 mg/kg in venous thrombosis models . Researchers should also monitor metabolite profiles (e.g., oxidation products) using LC-MS to ensure stability and activity retention.

Advanced Research Questions

Q. What structural features of this compound contribute to its high affinity for FXa, and how can these be validated experimentally?

this compound’s L-shaped conformation , stabilized by intermolecular hydrogen bonds (e.g., between the oxazolidinone moiety and FXa’s S4 pocket), enhances binding specificity . X-ray crystallography of the this compound-FXa complex (space group P21, resolution ~0.032 R-factor) reveals critical interactions, such as the chloro-thiophene group occupying the hydrophobic S1 pocket. Mutagenesis studies (e.g., alanine scanning of FXa’s active site) can further validate binding determinants .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability limitations or model-specific factors . For example, while this compound shows potent FXa inhibition in vitro (IC50 = 11.1 nM), its in vivo ED50 in rat thrombosis models is 3.09 mg/kg . To address this, researchers should:

  • Measure free plasma concentrations to confirm target engagement.
  • Optimize dosing schedules to align with pharmacokinetic peaks.
  • Validate thrombosis models (e.g., arteriovenous shunt vs. carotid injury) for clinical relevance .

Q. What methodological considerations are critical for synthesizing high-purity this compound for preclinical studies?

The synthesis of this compound (C20H16ClN3O4S) involves a multi-step process, including:

  • Stereoselective formation of the (5S)-oxazolidinone core.
  • Crystallization in monoclinic P21 symmetry to ensure enantiomeric purity (>99% ee) .
  • Purity validation via HPLC (≥98%) and elemental analysis. Contaminants (e.g., unreacted intermediates) must be quantified using NMR and mass spectrometry.

Q. How can researchers optimize experimental designs for comparative studies of this compound and other FXa inhibitors (e.g., rivaroxaban)?

Comparative studies should include:

  • Head-to-head in vitro assays under identical conditions (e.g., FXa inhibition, selectivity profiles).
  • In vivo crossover studies in thrombosis models to compare ED50 and bleeding risk.
  • Structural analyses (e.g., molecular docking) to correlate efficacy differences with binding modes. For example, this compound’s L-shaped conformation may confer tighter binding than rivaroxaban’s linear structure .

Q. Methodological Guidelines

  • Data Interpretation : When analyzing dose-response curves, use nonlinear regression models (e.g., four-parameter logistic equation) to calculate IC50/ED50 values.
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, including thrombosis model endpoints and analgesia protocols .
  • Reproducibility : Report crystal structure parameters (e.g., unit cell dimensions, R-factors) following CIF standards to enable replication .

Properties

CAS No.

1378266-98-8

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.875

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1

InChI Key

MXWOUAQNXIUJIN-HNNXBMFYSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TY-602;  TY602;  TY 602;  Zifaxaban

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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